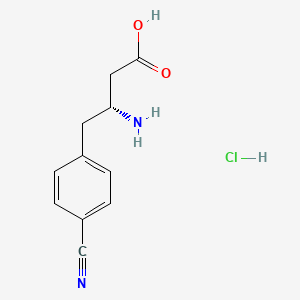

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound demonstrates a complex structural framework that combines essential amino acid characteristics with specialized aromatic substitution patterns. The compound features a butanoic acid backbone with an amino group positioned at the 3-carbon and a 4-cyanophenyl substituent at the 4-carbon, establishing its classification as a β-homophenylalanine derivative. The International Union of Pure and Applied Chemistry name for this compound is (3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride, which precisely defines its stereochemical configuration and salt form.

The stereochemical configuration at the 3-carbon position follows the R-configuration according to Cahn-Ingold-Prelog priority rules, which significantly influences the compound's biological activity and molecular interactions. The presence of the cyano group at the para position of the phenyl ring creates an electron-withdrawing effect that modifies the electronic distribution throughout the aromatic system. This electronic modification has profound implications for the compound's reactivity and potential binding interactions with biological targets.

The hydrochloride salt formation enhances the compound's aqueous solubility while maintaining the structural integrity of the parent amino acid. The computed descriptors for this molecule include an InChI key of XQQBWUZSLDACSS-HNCPQSOCSA-N and a canonical SMILES representation of C1=CC(=CC=C1CC@HN)C#N.Cl, which precisely encode the three-dimensional stereochemical information. The molecular geometry exhibits specific bond angles and distances that are characteristic of amino acid derivatives with extended aromatic side chains.

Crystallographic Analysis and Polymorphic Forms

Crystallographic analysis of this compound reveals distinctive packing arrangements and intermolecular interactions that define its solid-state properties. The parent compound (3R)-3-amino-4-(4-cyanophenyl)butanoic acid, with molecular formula C11H12N2O2 and molecular weight 204.22 g/mol, has been extensively characterized through X-ray crystallographic methods. These studies provide fundamental insights into the three-dimensional arrangement of molecules within the crystal lattice and the nature of stabilizing interactions.

The crystallographic data indicate that the compound forms stable crystal structures through a network of hydrogen bonding interactions involving the amino group, carboxylic acid functionality, and the cyano group. The presence of the hydrochloride salt introduces additional ionic interactions that contribute to crystal stability and influence the overall packing efficiency. The aromatic cyano substituent participates in dipole-dipole interactions and potential π-π stacking arrangements with neighboring molecules in the crystal lattice.

Comparative analysis with related β-homophenylalanine derivatives suggests that polymorphic forms may exist depending on crystallization conditions and solvent systems used during crystal growth. The crystallographic parameters for related compounds in this family demonstrate space group variations and unit cell dimensions that reflect the influence of substituent patterns on molecular packing. The three-dimensional conformational analysis reveals that the compound adopts extended conformations in the solid state, with the aromatic ring and cyano group positioned to maximize intermolecular interactions while minimizing steric hindrance.

Comparative Structural Analysis with β-Homophenylalanine Derivatives

Comparative structural analysis of this compound with other β-homophenylalanine derivatives reveals distinctive patterns in molecular conformation, hydrogen bonding networks, and biological activity relationships. The β-homophenylalanine structural framework, characterized by the insertion of an additional methylene group between the amino acid backbone and the aromatic side chain, creates unique conformational flexibility compared to natural phenylalanine.

Crystallographic studies of peptides containing β-homophenylalanine residues demonstrate that these compounds can adopt β-hairpin conformations stabilized by cross-strand hydrogen bonds. In decapeptide structures incorporating β-homophenylalanine at positions 3 and 8, the β-residues occupy facing positions on the hairpin with side chains projecting on opposite faces of the β-sheet. This spatial arrangement creates what researchers term a "polar sheet" where adjacent carbonyl and amino groups align in opposite directions within each strand, contrasting with the alternating pattern observed in conventional α-amino acid β-hairpins.

The cyano substitution at the para position of the phenyl ring in the target compound introduces additional electronic effects that distinguish it from unsubstituted β-homophenylalanine derivatives. Comparative analysis with other cyano-substituted homophenylalanine compounds reveals that positional isomerism significantly affects molecular properties and biological activities. The para-cyano substitution pattern provides optimal electronic effects for biological activity while maintaining favorable molecular recognition properties.

Structural comparison with phosphonic acid analogues of homophenylalanine demonstrates that the cyano-substituted derivatives possess enhanced inhibitory potential against certain enzymes, with inhibition constants in the submicromolar range for specific targets. The homophenylalanine framework consistently shows superior inhibitory activity compared to phenylalanine derivatives, establishing the importance of the additional methylene spacer in optimizing molecular interactions with biological targets.

| Compound Type | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|

| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl | C11H13ClN2O2 | Para-cyano substitution, R-configuration | Enhanced enzyme binding affinity |

| (R)-3-Amino-4-(3-cyanophenyl)butanoic acid HCl | C11H13ClN2O2 | Meta-cyano substitution, R-configuration | Moderate biological activity |

| (R)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl | C11H13ClN2O2 | Ortho-cyano substitution, R-configuration | Variable activity profile |

| β-Homophenylalanine (unsubstituted) | C10H13NO2 | No aromatic substitution | Baseline biological activity |

The systematic structural variations within the β-homophenylalanine family demonstrate clear structure-activity relationships that guide molecular design strategies. The incorporation of electron-withdrawing cyano groups at different positions on the aromatic ring creates distinct electronic environments that influence both molecular conformation and intermolecular interactions. These structural modifications have proven particularly valuable in the development of dipeptidyl peptidase-4 inhibitors, where β-homophenylalanine derivatives show excellent inhibitory activities and selectivity profiles.

属性

IUPAC Name |

(3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBWUZSLDACSS-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647470 | |

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-85-4 | |

| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step One-Pot Synthesis (Adapted from 3-Amino-4-phenylbutanoic Acid Hydrochloride Methodology)

A robust method for related compounds involves a one-pot multi-step sequence:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | React 4-cyanobenzaldehyde with nitromethane in ethanol at low temperature (-5°C), catalyzed by sodium methoxide | Formation of nitroalkene intermediate |

| 2 | Michael Addition | Add diethyl malonate and sodium methoxide in ethanol at -5°C, followed by reaction with intermediate from step 1 | Formation of substituted malonate intermediate |

| 3 | Catalytic Hydrogenation | Hydrogenate intermediate in presence of palladium on carbon catalyst under H2 at 55°C for 8 hours | Reduction of nitro group to amino group |

| 4 | Hydrolysis & Salt Formation | Hydrolyze ester groups with 30% hydrochloric acid at 95°C for 24 hours, followed by crystallization as hydrochloride salt | Formation of this compound with high purity |

Note: The stereochemistry control to obtain the (R)-enantiomer may require chiral catalysts or chiral starting materials, which is a critical aspect for enantiomeric purity.

Chiral Resolution and Enantioselective Synthesis

Given the importance of the (R)-enantiomer, methods include:

- Chiral Pool Synthesis: Starting from naturally occurring chiral amino acids or derivatives, modifying the side chain to introduce the 4-cyanophenyl group.

- Asymmetric Catalysis: Employing chiral catalysts during key steps such as hydrogenation or Michael addition to induce stereoselectivity.

- Chiral Resolution: Separation of racemic mixtures via crystallization with chiral resolving agents or chromatographic methods.

Industrial Scale Preparation (Insights from Related Patents and Literature)

Industrial methods aim to optimize yield, purity, and scalability:

| Parameter | Typical Conditions |

|---|---|

| Solvents | Ethanol, toluene, or other organic solvents immiscible with water |

| Bases | Sodium methoxide, sodium hydroxide, potassium carbonate |

| Temperature | Low temperatures (-5°C to 20°C) for condensation and addition; elevated temperatures (55-95°C) for hydrogenation and hydrolysis |

| Reaction Time | 2-24 hours depending on step |

| Catalysts | Palladium on carbon for hydrogenation |

| Purification | Crystallization from ethanol or aqueous HCl solutions; activated carbon treatment for decolorization |

| Impurity Control | Careful control of base equivalents and reaction time to minimize condensation impurities |

These methods emphasize controlling condensation impurities and ensuring high product purity suitable for pharmaceutical applications.

Comparative Data Table: Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents & Conditions | Key Notes |

|---|---|---|---|

| 1 | Condensation | 4-cyanobenzaldehyde + nitromethane + sodium methoxide in EtOH at -5°C | Formation of nitroalkene intermediate; control of temperature critical for selectivity |

| 2 | Michael Addition | Diethyl malonate + sodium methoxide in EtOH at -5°C | Addition to nitroalkene intermediate; stirring and slow addition improve yield |

| 3 | Hydrogenation | Pd/C catalyst, H2 gas, 55°C, 8 hours | Reduction of nitro to amino; ensures amino group formation with retention of stereochemistry |

| 4 | Hydrolysis & Salt Formation | 30% HCl, 95°C, 24 hours; crystallization at 0°C | Hydrolysis of esters to acids; formation of hydrochloride salt; activated carbon treatment used |

Research Findings and Notes on Preparation

- The one-pot method reduces intermediate isolation steps, improving efficiency and yield.

- Use of sodium methoxide in ethanol is effective for condensation and addition steps but requires careful pH control to avoid side reactions.

- Hydrogenation under mild conditions with Pd/C catalyst is preferred for selective reduction without racemization.

- Hydrolysis under acidic conditions converts esters to carboxylic acid and facilitates formation of the hydrochloride salt, aiding purification.

- Industrially, organic solvents immiscible with water (e.g., toluene) and inorganic bases like sodium hydroxide are used to minimize impurities and improve scalability.

- Controlling reaction temperature and time is crucial to minimize condensation impurities and maximize product purity.

- Chiral purity can be enhanced by using chiral starting materials or asymmetric catalysts, though specific methods for this compound require further optimization.

化学反应分析

Types of Reactions

Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to an amine, providing a pathway to various substituted amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of substituted amines.

Substitution: Various substituted aromatic compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄ClN₂O₂

- Molecular Weight : 240.69 g/mol

- CAS Number : 936630-57-8

The compound features an amino group and a cyano group on the phenyl ring, making it a versatile intermediate for various chemical transformations. Its unique structure enhances its interaction with biological targets, influencing its pharmacological effects.

Medicinal Chemistry

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is being investigated for its potential as a therapeutic agent in various medical conditions:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine. Research indicates that it may enhance serotonin levels, suggesting potential applications in treating mood disorders like depression .

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various pathogens, indicating its potential use in developing new antibiotics.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Biologically Active Molecules : Its structural features allow for further functionalization, making it suitable for synthesizing other biologically active compounds.

- Chemical Transformations : The amino and cyano groups enable diverse reactions such as oxidation, reduction, and electrophilic substitutions, allowing chemists to create a wide array of derivatives.

Inhibition of Type III Secretion System

A study explored the effects of this compound on the Type III secretion system in pathogenic bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating its potential as a therapeutic agent against bacterial infections.

Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate neurotransmitter levels in animal models. Results showed that administration led to increased levels of serotonin, suggesting its role as a potential antidepressant .

作用机制

The mechanism of action of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the cyano group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substituents on Physical Properties

Key Observations :

- Electron-Withdrawing Groups (CN, Br, Cl, F) : These substituents enhance polarity and may improve solubility in polar solvents. The bromo analog (294.57 g/mol) has a higher molecular weight due to bromine’s atomic mass .

- Steric Effects : Ortho-substituents (e.g., 2-Me, 2,4-Cl₂) introduce steric hindrance, which could influence binding to biological targets .

Stereochemical Variations

Table 2: Enantiomeric Pair Comparison

Key Observations :

Backbone and Heterocyclic Modifications

Table 3: Chain Length and Heterocycle Comparisons

Key Observations :

- Chain Length: The pentanoic acid derivative (C₁₁H₁₅ClNO₂) has an extended carbon chain, which may alter conformational flexibility and binding kinetics .

生物活性

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring both an amino group and a cyanophenyl substituent, contributes to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₂O₂

- Molecular Weight : 240.69 g/mol

- CAS Number : 936630-57-8

The presence of the cyanophenyl group enhances the compound's binding affinity to specific receptors and enzymes, influencing its biological activity significantly.

The mechanism of action for this compound involves:

- Interaction with Receptors : The compound may bind to neurotransmitter transporters, particularly those related to serotonin and dopamine, potentially modulating their levels in the central nervous system.

- Enzyme Inhibition : It may inhibit various enzymes by binding to active or allosteric sites, thereby altering biochemical pathways involved in neurotransmission and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections.

Neuropharmacological Effects

Studies have demonstrated that this compound can influence neuropharmacological pathways. Its interaction with serotonin and dopamine transporters suggests potential applications in managing mood disorders or other neurological conditions. Preliminary data indicate that it may enhance serotonin levels, which could be beneficial in treating depression.

Case Studies

-

Inhibition of Type III Secretion System :

A study explored the effects of this compound on the Type III secretion system (T3SS) in pathogenic bacteria. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion, indicating its potential as a therapeutic agent against bacterial infections . -

Neurotransmitter Modulation :

Another investigation focused on the compound's ability to modulate neurotransmitter levels in animal models. Results showed that administration led to increased levels of serotonin, suggesting its role as a potential antidepressant.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | Meta-cyanophenyl group | Different pharmacodynamics and efficacy against specific pathogens |

| (R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | Ortho-cyanophenyl group | Potentially distinct biological activity due to positioning |

| (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | Chlorine substituent | Varying reactivity and solubility compared to cyanophenyl derivatives |

This table highlights how modifications in the substituent position can significantly impact the biological activity and pharmacological potential of related compounds.

常见问题

Q. What are the recommended methods for synthesizing (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric synthesis. A common approach involves using Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(4-cyanophenyl)butanoic acid) to preserve stereochemistry during coupling reactions. For example, Boc-protected derivatives are synthesized using tert-butoxycarbonyl (Boc) groups to block the amino group, followed by deprotection under acidic conditions to yield the hydrochloride salt . Enantiomeric purity is validated using chiral HPLC (≥99% purity, as in ) and polarimetry (specific rotation: +13.5° to +17.5°) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the aromatic substitution pattern (e.g., 4-cyanophenyl group) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₃ClN₂O₂, MW 250.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -CN stretch at ~2230 cm⁻¹, carboxylic acid O-H stretch) .

Q. How is the compound stored to maintain stability?

- Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C in a desiccator to prevent hydrolysis of the cyano group or degradation of the hydrochloride salt. Purity degradation is monitored via periodic HPLC analysis (≥95% threshold) .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s reactivity in drug design?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections are used to model electronic properties. For example, the electron-withdrawing cyano group’s effect on the phenyl ring’s charge distribution can be calculated to predict binding affinity to biological targets. Basis sets like 6-31G(d) optimize geometry, while solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between this compound and its fluorinated analogs?

- Methodological Answer :

- Comparative SAR : Test analogs like (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride () in biological assays (e.g., enzyme inhibition).

- Computational Docking : Compare binding modes using software like AutoDock Vina to identify substituent effects (e.g., -CN vs. -F on hydrophobic interactions) .

- Statistical Analysis : Use multivariate regression to isolate electronic (Hammett σ constants) or steric effects (molar refractivity) .

Q. How is this compound validated as a pharmaceutical impurity reference standard?

- Methodological Answer :

- LC-MS/MS Quantification : Calibrate against a certified reference material (CRM) with a limit of detection (LOD) ≤0.1%.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways (e.g., hydrolysis of the cyano group) and confirm stability-indicating methods .

Q. What experimental designs optimize enantioselective synthesis for scalable production?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during β-amino acid formation.

- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) for ketone intermediates .

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to maximize enantiomeric excess (ee) and yield .

Notes

- Avoid abbreviations; full chemical names are used throughout.

- Methodological answers emphasize reproducible protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。